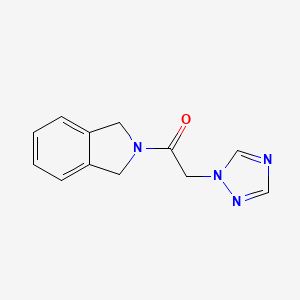

1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. It is a heterocyclic compound that contains both an isoindoline and a triazole ring. The compound has been synthesized using various methods and has shown promise in a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

- Researchers have developed an efficient Brønsted acid-promoted 'on-water' C(sp3)-H functionalization approach enabling the rapid construction of biologically significant isoindolinone/[1,2,4]triazolo[1,5-a]pyrimidine hybrids, showcasing promising activity against the SKP2-CKS1 interaction, a potential target for cancer therapy (Yuan et al., 2020).

- A study on the synthesis and characterization of novel 1,4-benzoxazepin-2-one derivatives via a one-pot reaction in water without using any catalyst highlights the versatility of isoindolinone derivatives in synthesizing complex molecular structures under mild conditions (Khaleghi et al., 2011).

Biological Activities

- Isoindolinone derivatives have been identified in various naturally occurring compounds with diverse biological activities, indicating their potential for therapeutic applications in chronic diseases. This has spurred recent developments in synthetic methods to enhance the availability of 1-isoindolinone chemistry for medicinal purposes (Upadhyay et al., 2020).

- The synthesis and structural elucidation of novel 1H-1,2,4-triazole derivatives containing the pyridine unit have been undertaken, with some compounds showing antifungal and plant growth regulatory activities. This emphasizes the potential of 1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives in agriculture and antifungal applications (Liu et al., 2007).

Catalytic and Synthetic Applications

- The synthesis of aluminum complexes of triaza framework ligands, incorporating isoindolinone units, and their catalytic activity toward the polymerization of ε-caprolactone demonstrate the utility of these compounds in material science and polymer synthesis (Bakthavachalam & Reddy, 2013).

properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-12(7-16-9-13-8-14-16)15-5-10-3-1-2-4-11(10)6-15/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJQEWNIUCPWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2689988.png)

![4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine](/img/structure/B2689993.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2689997.png)

![1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2689998.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)

amino}propanoic acid](/img/structure/B2690003.png)

![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)

![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)